molecular formula C9H15NO2 B13166559 1-Butanoylpyrrolidine-2-carbaldehyde

1-Butanoylpyrrolidine-2-carbaldehyde

Cat. No.: B13166559
M. Wt: 169.22 g/mol
InChI Key: WGIGNSZPTXFXEI-UHFFFAOYSA-N
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Description

1-Butanoylpyrrolidine-2-carbaldehyde is a chemical compound that features a pyrrolidine ring with a butanoyl group at the first position and a carbaldehyde group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanoylpyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with butanoyl chloride in the presence of a base, followed by oxidation to introduce the carbaldehyde group. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Butanoylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Butanoylpyrrolidine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanoylpyrrolidine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can further react to form more complex structures. This reactivity is crucial for its role in organic synthesis and potential biological activity .

Comparison with Similar Compounds

1-Butanoylpyrrolidine-2-carbaldehyde can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-butanoylpyrrolidine-2-carbaldehyde

InChI

InChI=1S/C9H15NO2/c1-2-4-9(12)10-6-3-5-8(10)7-11/h7-8H,2-6H2,1H3

InChI Key

WGIGNSZPTXFXEI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCCC1C=O

Origin of Product

United States

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